Adamant-1-ylmagnesium bromide, 0.25 M in ether

Catalog No.
S6590586
CAS No.
57680-77-0
M.F
C10H15BrMg
M. Wt
239.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adamant-1-ylmagnesium bromide, 0.25 M in ether

CAS Number

57680-77-0

Product Name

Adamant-1-ylmagnesium bromide, 0.25 M in ether

IUPAC Name

magnesium;adamantan-1-ide;bromide

Molecular Formula

C10H15BrMg

Molecular Weight

239.44 g/mol

InChI

InChI=1S/C10H15.BrH.Mg/c1-7-2-9-4-8(1)5-10(3-7)6-9;;/h7-9H,1-6H2;1H;/q-1;;+2/p-1

InChI Key

YFTYUFJFKDWTBS-UHFFFAOYSA-M

SMILES

C1C2CC3CC1C[C-](C2)C3.[Mg+2].[Br-]

Canonical SMILES

C1C2CC3CC1C[C-](C2)C3.[Mg+2].[Br-]

Synthesis of Substituted Adamantanes

Ad-1-MgBr acts as a one-carbon nucleophile, readily reacting with various carbonyl compounds to introduce an adamantyl group at the carbonyl carbon. This is particularly useful for synthesizing substituted adamantanes, which are a class of cage-like hydrocarbons with unique properties. Adamantanes find applications in medicinal chemistry due to their rigidity and lipophilicity, making them suitable scaffolds for drug development [].

Functionalization of Complex Molecules

The ability of Ad-1-MgBr to form carbon-carbon bonds makes it valuable for functionalizing complex molecules. By strategically introducing an adamantyl group, researchers can modify the physical and chemical properties of the target molecule. This can be particularly useful in areas like material science, where adamantane derivatives can be used to create polymers with specific functionalities [].

Studies in Stereochemistry

Due to the tetrahedral geometry of the magnesium center in Ad-1-MgBr, it can participate in stereoselective reactions. This allows researchers to control the three-dimensional arrangement of atoms in the final product. This aspect is crucial in synthesizing enantiomerically pure compounds, which are essential for developing drugs with specific biological activities [].

Exploration of Reaction Mechanisms

Ad-1-MgBr serves as a model Grignard reagent for studying the reaction mechanisms of this class of compounds. By investigating its reactivity with various substrates under controlled conditions, researchers can gain insights into the factors influencing the regioselectivity and stereoselectivity of Grignard reactions. This knowledge is critical for optimizing organic synthesis processes [].

Adamant-1-ylmagnesium bromide, with a concentration of 0.25 M in ether, is an organomagnesium compound used primarily in organic synthesis. It features a unique adamantane structure, which is characterized by its cage-like arrangement of carbon atoms. The molecular formula for this compound is C₁₀H₁₅BrMg, and it has a molar mass of approximately 239.44 g/mol . This compound is notable for its reactivity as a Grignard reagent, allowing it to participate in various nucleophilic addition reactions.

As a Grignard reagent, adamant-1-ylmagnesium bromide can react with various electrophiles. Common reactions include:

  • Reaction with Carbonyl Compounds: It adds to carbonyl groups (e.g., aldehydes and ketones) to form alcohols.
  • Hydrolysis: In the presence of water, it reacts to produce an alcohol and magnesium hydroxide:
    C10H15BrMg+H2OC10H16O+Mg OH Br\text{C}_{10}\text{H}_{15}\text{BrMg}+\text{H}_2\text{O}\rightarrow \text{C}_{10}\text{H}_{16}\text{O}+\text{Mg OH }\text{Br}
  • Formation of Other Organometallic Compounds: It can also react with other halides or electrophiles to form new carbon-carbon bonds.

Adamant-1-ylmagnesium bromide is typically synthesized through the reaction of adamantyl bromide with magnesium in an ether solvent. The general procedure involves:

  • Preparation of Magnesium: Magnesium turnings are cleaned and dried.
  • Reaction Setup: The magnesium is placed in an inert atmosphere (e.g., nitrogen or argon) along with dry ether.
  • Addition of Adamantyl Bromide: Adamantyl bromide is slowly added to the mixture.
  • Stirring: The mixture is stirred until the reaction completes, forming the Grignard reagent.

This method ensures that moisture and impurities do not interfere with the reaction .

Adamant-1-ylmagnesium bromide has several applications in organic chemistry, including:

  • Synthesis of Alcohols: It is used for the preparation of secondary and tertiary alcohols from ketones and aldehydes.
  • Formation of Carbon-Carbon Bonds: This reagent facilitates the construction of complex organic molecules through nucleophilic addition reactions.
  • Research

Adamant-1-ylmagnesium bromide shares similarities with other organomagnesium compounds but is unique due to its adamantane structure. Here are some comparable compounds:

Compound NameStructure TypeNotable Features
1-Propynylmagnesium BromideAlkyne-basedUsed for synthesizing propyne derivatives
Phenylmagnesium BromideAryl-basedCommonly used in aromatic substitution reactions
Cyclopentylmagnesium BromideCyclic aliphaticUseful for synthesizing cyclopentane derivatives

Uniqueness

Adamant-1-ylmagnesium bromide stands out due to its rigid cage-like structure, which can influence sterics and electronics during

Hydrogen Bond Acceptor Count

2

Exact Mass

238.02075 g/mol

Monoisotopic Mass

238.02075 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-23-2023

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